molecular formula C18H21NO4S2 B2598091 methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate CAS No. 303055-62-1

methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No. B2598091
CAS RN: 303055-62-1
M. Wt: 379.49
InChI Key: NMWWWOYLGWUXCQ-NTCAYCPXSA-N
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Description

Methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a useful research compound. Its molecular formula is C18H21NO4S2 and its molecular weight is 379.49. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications

The compound , due to its complex structure, appears to be a versatile intermediate in organic synthesis. For instance, it is involved in the Hetero-Diels–Alder reaction, leading to the formation of thiochromeno[2,3-d][1,3]thiazole derivatives. This reaction showcases its utility in synthesizing novel organic compounds with potential biological activities (Velikorodov, Shustova, & Kovalev, 2017).

Biological Activities

Compounds structurally related to the one have demonstrated a range of biological activities:

  • Antimicrobial Activity:

    • A series of thiazolidinone derivatives, sharing a common structural framework with the target compound, exhibited significant antimicrobial activity against a range of bacterial and fungal species. This suggests the potential use of these compounds in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
    • Thiazolidinone analogs have been synthesized and tested for their antibacterial and antifungal activities, further underscoring the antimicrobial potential of this class of compounds (Baviskar, Khadabadi, & Deore, 2013).
  • Antitumor Activity:

    • Certain thiazolidinone derivatives have been synthesized and evaluated for their antitumor activity, showing moderate effectiveness against various human cancer cell lines. This indicates the potential therapeutic applications of these compounds in oncology (Horishny & Matiychuk, 2021).
    • The synthesis and primary antitumor screening of thiazolidinone derivatives have yielded compounds with moderate antitumor activity, highlighting the compound's relevance in cancer research (Horishny & Matiychuk, 2020).
  • Corrosion Inhibition:

    • Thiazolidinedione derivatives have been investigated as corrosion inhibitors, particularly for mild steel in acidic environments. This application is essential in industrial contexts where material durability is critical (Yadav, Behera, Kumar, & Yadav, 2015).

properties

IUPAC Name

methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-22-14-9-7-13(8-10-14)12-15-17(24)19(18(21)25-15)11-5-3-4-6-16(20)23-2/h7-10,12H,3-6,11H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWWWOYLGWUXCQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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